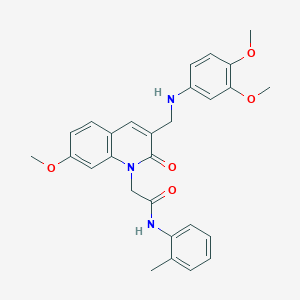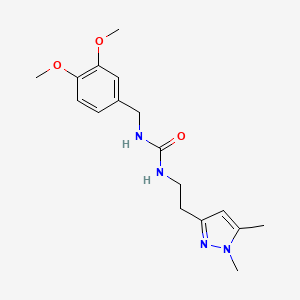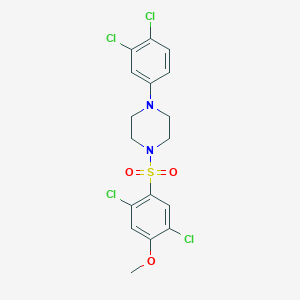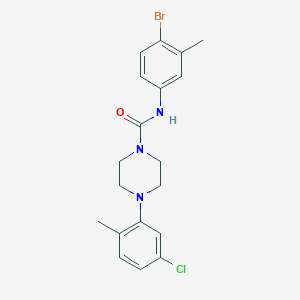
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(4-bromo-3-methylphenyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(4-bromo-3-methylphenyl)formamide, otherwise known as 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide, is a synthetic compound with a wide range of applications in the medical and scientific fields. It is composed of two aromatic rings, a piperazine ring, and an amide functional group. This unique structure gives 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide a variety of properties that have been explored in recent years, leading to its increasing popularity in the scientific community.
科学的研究の応用
4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide has been studied extensively in recent years due to its unique structure and wide range of applications. It has been used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in the synthesis of inhibitors of the human immunodeficiency virus (HIV) and other viruses, as well as in the synthesis of antifungal and antibacterial agents. Furthermore, it has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
作用機序
The mechanism of action of 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as HIV-1 protease, which is involved in the replication of the virus. Additionally, it has been shown to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide have not yet been fully elucidated. However, it has been shown to inhibit the activity of certain enzymes and transcription factors, as well as to induce apoptosis in certain cancer cell lines. Additionally, it has been studied for its potential anti-inflammatory and anti-oxidative effects.
実験室実験の利点と制限
The advantages of using 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide in laboratory experiments include its relatively low cost, its availability from many suppliers, and its ease of synthesis. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.
将来の方向性
The potential applications of 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide are vast and varied. In the future, it could be studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of inhibitors of HIV and other viruses. Furthermore, it could be studied for its potential anti-inflammatory and anti-oxidative effects. Finally, it could be used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
合成法
The synthesis of 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide is a relatively straightforward process, requiring only three steps. The first step involves the reaction of 4-chloro-2-methylphenylpiperazine with 4-bromo-3-methylphenyl isocyanate in the presence of a base such as potassium carbonate. This reaction yields the desired product, 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide. The second step involves the purification of the product by recrystallization. The third step involves the characterization of the product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O/c1-13-3-4-15(21)12-18(13)23-7-9-24(10-8-23)19(25)22-16-5-6-17(20)14(2)11-16/h3-6,11-12H,7-10H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDJOLHIQERAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386403.png)
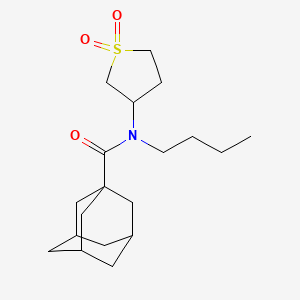
![5-(4-Benzylpiperazin-1-yl)-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2386406.png)
![8-allyl-3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2386408.png)
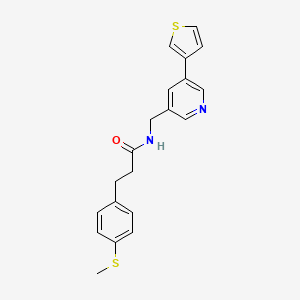
![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386411.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2386412.png)
